molecular formula C15H11BrO3 B13794394 2-Bromobenzoic acid phenacyl ester

2-Bromobenzoic acid phenacyl ester

Cat. No.: B13794394
M. Wt: 319.15 g/mol
InChI Key: DEHFSCDKIVXMJK-UHFFFAOYSA-N
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Description

2-Bromobenzoic acid phenacyl ester is an organic compound with the molecular formula C15H11BrO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzoic acid phenacyl ester typically involves the esterification of 2-bromobenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like 18-crown-6 in an organic solvent such as acetonitrile . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure consistency and quality of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzoic acid phenacyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 2-Bromobenzoic acid phenacyl ester involves its interaction with nucleophiles and electrophiles in various chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of different products depending on the reaction conditions . The bromine atom can also participate in substitution reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Uniqueness: 2-Bromobenzoic acid phenacyl ester is unique due to the presence of both the bromine atom and the phenacyl ester group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

phenacyl 2-bromobenzoate

InChI

InChI=1S/C15H11BrO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

DEHFSCDKIVXMJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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